Lipophilicity and Hydrogen Bonding Profile vs. Agomelatine
The target compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 3.2, substantially higher than Agomelatine (predicted logP ~1.6–2.0) and melatonin (~1.2) [1]. This increase in lipophilicity arises from the replacement of the acetyl group with a 2-methoxyphenylacetyl moiety, adding an aromatic ring absent in Agomelatine's naphthalene-based structure. The compound retains 2 hydrogen bond donors (indole NH + amide NH) versus Agomelatine's 1, and possesses 2 hydrogen bond acceptors versus melatonin's 3 and Agomelatine's 2 [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.2; HBD = 2; HBA = 2; Topological Polar Surface Area = 54.1 Ų |
| Comparator Or Baseline | Agomelatine: predicted logP ~1.6–2.0, HBD = 1, HBA = 2, TPSA ~38 Ų; Melatonin: logP ~1.2, HBD = 2, HBA = 3, TPSA ~54 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +2.0 versus Agomelatine; ΔTPSA = +16 Ų versus Agomelatine |
| Conditions | Computed properties from PubChem 2.1 and XLogP3 algorithm; Agomelatine data from DrugBank and literature |
Why This Matters
The higher logP predicts enhanced membrane permeability and central nervous system penetration compared to Agomelatine, making this compound potentially more suitable for assays requiring rapid intracellular access or blood-brain barrier transit, though the increased TPSA partially offsets this advantage.
- [1] PubChem. N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenyl)acetamide, CID 4796568. Computed Properties: XLogP3. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] DrugBank. Agomelatine. DB06594. Accessed May 2026. View Source
